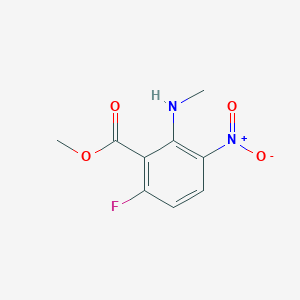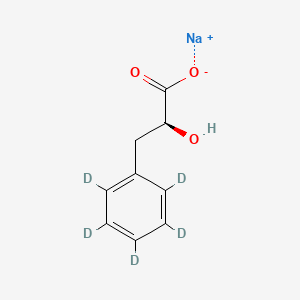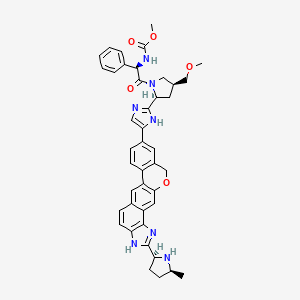
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a methyl ester group, a fluoro substituent, a methylamino group, and a nitro group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate typically involves multiple steps. One common synthetic route starts with the nitration of methyl 6-fluoro-2-aminobenzoate to introduce the nitro group. This is followed by the methylation of the amino group to form the methylamino derivative. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and methylating agents like methyl iodide for the methylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product is Methyl 6-fluoro-2-(methylamino)-3-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Applications De Recherche Scientifique
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The methylamino group can form hydrogen bonds and interact with enzymes or receptors, potentially affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-fluoro-2-aminobenzoate: Similar structure but lacks the nitro and methylamino groups.
Methyl 6-fluoro-3-nitrobenzoate: Similar structure but lacks the methylamino group.
Methyl 2-(methylamino)-3-nitrobenzoate: Similar structure but lacks the fluoro group.
Uniqueness
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C9H9FN2O4 |
|---|---|
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C9H9FN2O4/c1-11-8-6(12(14)15)4-3-5(10)7(8)9(13)16-2/h3-4,11H,1-2H3 |
Clé InChI |
VYDYFHLHZGMUSD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)




![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)




